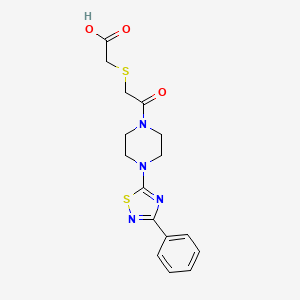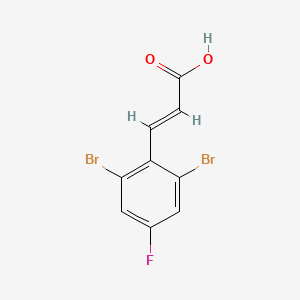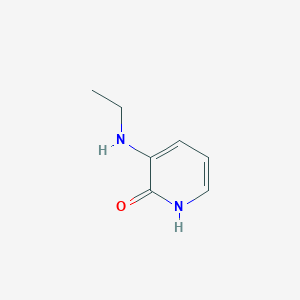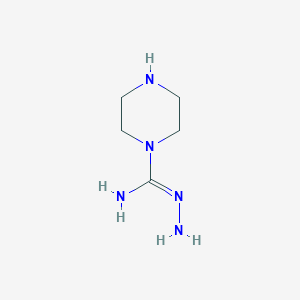
2,4,6-Tribromo-3-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromo-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H2Br3NO. It is a derivative of benzonitrile, where three bromine atoms and one hydroxyl group are substituted at the 2, 4, 6, and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-hydroxybenzonitrile typically involves the bromination of 3-hydroxybenzonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in a solvent like acetic acid or chloroform, and the temperature is maintained to ensure the selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
化学反応の分析
Types of Reactions
2,4,6-Tribromo-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
2,4,6-Tribromo-3-hydroxybenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2,4,6-Tribromo-3-hydroxybenzonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
類似化合物との比較
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with a carboxyl group instead of a nitrile group.
2,4,6-Tribromophenol: Lacks the nitrile group and has a hydroxyl group directly attached to the benzene ring.
Uniqueness
2,4,6-Tribromo-3-hydroxybenzonitrile is unique due to the presence of both nitrile and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its brominated structure also enhances its utility in various synthetic applications compared to non-brominated analogs.
特性
分子式 |
C7H2Br3NO |
|---|---|
分子量 |
355.81 g/mol |
IUPAC名 |
2,4,6-tribromo-3-hydroxybenzonitrile |
InChI |
InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,12H |
InChIキー |
OTEHAUCBVNKQDT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)

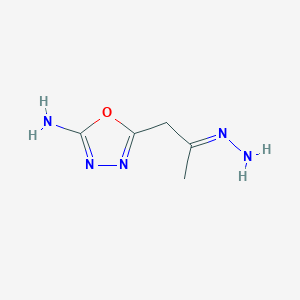

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
